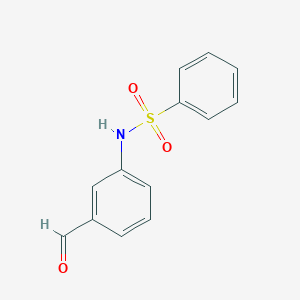

N-(3-formylphenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

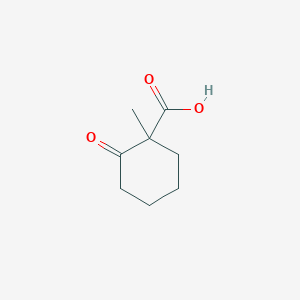

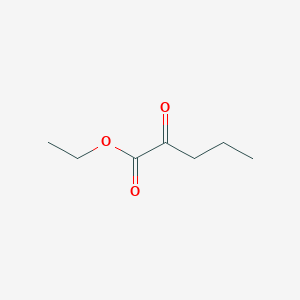

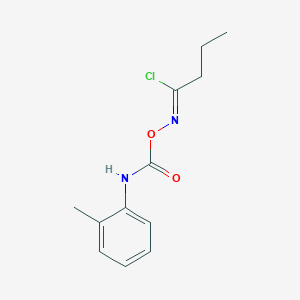

“N-(3-formylphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C13H11NO3S . It has an average mass of 261.296 Da and a monoisotopic mass of 261.045959 Da .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including “N-(3-formylphenyl)benzenesulfonamide”, has been described in several studies . The process involves various chemical reactions, including intramolecular cyclization rearrangement .Molecular Structure Analysis

The molecular structure of “N-(3-formylphenyl)benzenesulfonamide” includes a sulfonamide functional group, which is characteristic of this class of compounds . The structure has been confirmed by various spectroscopic methods .Chemical Reactions Analysis

Benzenesulfonamide derivatives, including “N-(3-formylphenyl)benzenesulfonamide”, have been studied for their inhibitory effects on carbonic anhydrase IX . This enzyme plays a key role in tumor cell metabolism, making it a potential target for anticancer therapies .Physical And Chemical Properties Analysis

“N-(3-formylphenyl)benzenesulfonamide” has a density of 1.4±0.1 g/cm3, a boiling point of 436.4±47.0 °C at 760 mmHg, and a flash point of 217.7±29.3 °C . It has four hydrogen bond acceptors, one hydrogen bond donor, and four freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

“N-(3-formylphenyl)benzenesulfonamide” and its derivatives have been studied for their potential as anticancer agents . They have been found to inhibit carbonic anhydrase IX, a gene that is overexpressed in many solid tumors . This inhibition can potentially be a useful target for discovering novel antiproliferative agents .

Antimicrobial Agents

In addition to their anticancer properties, these compounds have also been studied for their antimicrobial properties . The ability to inhibit carbonic anhydrase IX can also potentially make them effective against certain types of bacteria .

Synthesis of New Compounds

“N-(3-formylphenyl)benzenesulfonamide” can be used in the synthesis of new compounds . For example, it has been used in the synthesis of new aryl thiazolone–benzenesulfonamides .

Study of Cell Metabolism

The study of “N-(3-formylphenyl)benzenesulfonamide” and its derivatives can provide insights into cell metabolism . Changes in gene expression can cause uncontrolled cell proliferation and consequently tumor hypoxia . Studying these compounds can help understand these processes better .

Development of Green Chemistry

“N-(3-formylphenyl)benzenesulfonamide” and its derivatives can be used in the development of green chemistry . They can be used in the preparation of 1,2-diamines from N-tosylaziridine/ (S)- (+)-2-Benzyl-1- (p-tolylsulfonyl)aziridine and aryl amines in the presence of magnetically separable graphene-based nanohybrid (CoFe@rGO) under mild and solvent-free conditions .

Study of Enzyme Inhibition

These compounds can be used to study enzyme inhibition . For example, certain derivatives have shown excellent enzyme inhibition against carbonic anhydrase IX and II .

Wirkmechanismus

Target of Action

N-(3-formylphenyl)benzenesulfonamide primarily targets carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The tumor cells shift their metabolism to anaerobic glycolysis with a significant modification in pH, leading to the overexpression of CA IX . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Mode of Action

The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ metabolic shift to anaerobic glycolysis

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis in tumor cells . This disruption can lead to a decrease in tumor cell proliferation . .

Result of Action

The inhibition of CA IX by N-(3-formylphenyl)benzenesulfonamide can lead to a decrease in tumor cell proliferation . This suggests that the compound may have potential as an antiproliferative agent.

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “N-(3-formylphenyl)benzenesulfonamide” and related compounds could involve further exploration of their potential as anticancer agents . Their selective inhibition of carbonic anhydrase IX makes them promising candidates for the development of novel antiproliferative drugs .

Eigenschaften

IUPAC Name |

N-(3-formylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c15-10-11-5-4-6-12(9-11)14-18(16,17)13-7-2-1-3-8-13/h1-10,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNPRCCUVAUTHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383413 |

Source

|

| Record name | N-(3-formylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-formylphenyl)benzenesulfonamide | |

CAS RN |

151721-35-6 |

Source

|

| Record name | N-(3-formylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione](/img/structure/B129210.png)

![5-Bromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B129225.png)